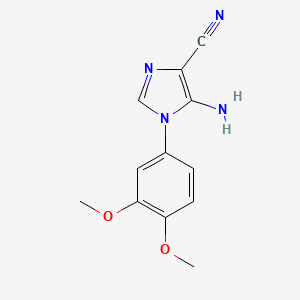

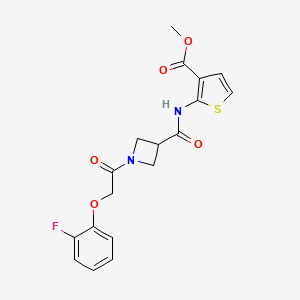

5-氨基-1-(3,4-二甲氧基苯基)-1H-咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the reaction of 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with alkyl and aryl isocyanates can lead to the formation of bi-imidazolones through intramolecular cyclization, as demonstrated in the efficient synthesis of 4,4'-bi-1H-imidazol-2-ones . Additionally, a one-pot, four-component condensation reaction has been developed to synthesize imidazo[1,2-b]pyrazole derivatives, which also involves 5-amino-1H-pyrazole-4-carbonitrile, a compound structurally related to the target molecule .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can be functionalized at various positions to yield a wide array of compounds. The presence of substituents such as amino groups and carbonitrile groups can significantly influence the reactivity and properties of these molecules. For example, 1H-imidazol-4(5H)-ones serve as nucleophilic α-amino acid equivalents in asymmetric synthesis, highlighting the versatility of imidazole scaffolds .

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. The conversion of aminoimidazolecarbonitriles to purines is an example of the reactivity of such compounds, which is relevant to prebiotic chemistry and the synthesis of biologically important molecules . Furthermore, the condensation of aminoimidazolecarbaldehydes with other reactants can lead to the formation of imidazo[4,5-b]pyridine derivatives, showcasing the potential of imidazole derivatives to engage in heterocycle formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile are influenced by their molecular structure. The presence of electron-donating groups such as amino and methoxy groups, as well as electron-withdrawing groups like carbonitrile, can affect the compound's solubility, stability, and reactivity. These properties are crucial when considering the compound's applications in chemical synthesis and pharmaceutical development. Although the specific properties of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile are not detailed in the provided papers, similar compounds have been synthesized and their properties studied, such as the synthesis of Schiff bases from related amino carbonitriles, which also exhibit antimicrobial activity .

科学研究应用

杂环化合物合成

该化合物作为咪唑并[4,5-b]吡啶及其相关衍生物合成中的前体,展示了其在构建复杂杂环骨架中的多功能性。例如,氨基咪唑腈与腈、酮和多官能羰基化合物反应导致咪唑并[4,5-b]吡啶衍生物的形成。这些合成路线展示了该化合物在产生对药物研究和开发至关重要的多种分子结构中的用途 (Perandones & Soto, 1997)。

抗菌和抗氧化活性

该化合物及其合成的衍生物表现出显着的抗菌和抗氧化活性,表明它们作为治疗剂的潜力。一项研究合成了 2-(1,5,6-三甲基-1H-苯并[d]咪唑-2-羰基)-2,3-二氢-1H-吡唑-4-腈衍生物并评估了它们的抗氧化和抗菌活性,突出了该化合物在开发新的药理活性分子中的作用 (Bassyouni et al., 2012)。

新型合成路线

利用该化合物的创新合成方法导致生物相关结构的有效合成。例如,已经开发出涉及 5-氨基-α-亚氨基-1H-咪唑-4-乙腈和烷基/芳基异氰酸酯的反应来合成 4,4'-双-1H-咪唑-2-酮,展示了该化合物在创建具有潜在生物效用的复杂分子系统中的适用性 (Dias et al., 2002)。

益生元化学和嘌呤的合成

该化合物的衍生物与益生元化学有关,提供了对生命起源的见解。研究表明,4-氨基咪唑-5-腈衍生物可以环化为嘌呤,核酸的基本组成部分,表明腺嘌呤和鸟嘌呤合成的益生元途径,遗传物质的基本元素 (Sanchez, Ferris, & Orgel, 1968)。

作用机制

Without specific context, it’s difficult to discuss the mechanism of action of this compound. If it’s being used as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s being used in a chemical reaction, its mechanism of action would depend on the other reactants and the conditions of the reaction .

未来方向

The future directions for research on this compound would likely depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. If it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

属性

IUPAC Name |

5-amino-1-(3,4-dimethoxyphenyl)imidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-17-10-4-3-8(5-11(10)18-2)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOKRYYJOMOXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NC(=C2N)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2538041.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide](/img/structure/B2538043.png)

![3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B2538046.png)

![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2538048.png)

![3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2538050.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538052.png)

![6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2538057.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2538058.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2538059.png)

![2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2538061.png)